molecular formula C10H9F2NO3 B2680433 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 2001959-41-5

6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B2680433
CAS No.: 2001959-41-5
M. Wt: 229.183
InChI Key: DEJLUUXBJCBJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid (DFOTQCA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolone derivatives and has been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

A foundational aspect of the research on these compounds involves their synthesis and the exploration of their structural properties. For example, studies have detailed the synthesis of quinolone derivatives with different substituents, investigating their antibacterial activity and exploring their structure-activity relationships. These efforts aim to develop compounds with enhanced therapeutic potential by modifying the quinolone core structure and analyzing the impact on their biological activity. The synthesis of these compounds often involves complex chemical reactions designed to introduce specific functional groups that can modulate the compounds' interaction with biological targets (Ziegler et al., 1989; Miyamoto et al., 1990).

Antibacterial Activity

The antibacterial properties of 6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid derivatives have been a significant area of research. These studies focus on identifying and optimizing the antibacterial efficacy of quinolone derivatives against a wide range of Gram-positive and Gram-negative organisms. The research aims to address the growing need for new antibacterial agents capable of combating resistant bacterial strains. Various derivatives have been synthesized and evaluated for their in vitro antibacterial activities, contributing valuable insights into the structure-activity relationships necessary for potent antibacterial action (Cooper et al., 1990; Carling et al., 1992).

Photochemical and Photophysical Studies

The photochemical behavior of fluorinated quinolones, including studies on photostability and the mechanisms underlying photoinduced reactions, has also been explored. These investigations provide insights into the stability of these compounds under various conditions and their potential phototoxicity, which is critical for evaluating their safety profile in therapeutic applications. The research includes examining how these compounds interact with light and the resulting chemical transformations, which are essential for understanding their behavior in biological systems and the environment (Mella et al., 2001; Fasani et al., 1999).

Properties

IUPAC Name

6,6-difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c11-10(12)2-1-7-5(4-10)3-6(9(15)16)8(14)13-7/h3H,1-2,4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJLUUXBJCBJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1NC(=O)C(=C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.